
Pyridazine-3-carbaldehyde
Overview
Description
Pyridazine-3-carbaldehyde (CAS: 60170-83-4) is a nitrogen-containing heterocyclic aldehyde with the molecular formula C₅H₃N₂O. Its structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a formyl group (-CHO) at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactivity and ability to form Schiff bases, hydrazones, and other derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the aldehyde group. Another method includes the reaction of pyridazine derivatives with formylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazine-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to pyridazine-3-methanol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the nitrogen atoms or the aldehyde group using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products:
Oxidation: Pyridazine-3-carboxylic acid.
Reduction: Pyridazine-3-methanol.
Substitution: Halogenated pyridazine derivatives
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Pyridazine-3-carbaldehyde has been identified as a potential antiviral agent, particularly effective against herpes simplex virus type 1 (HSV-1). Its mechanism involves the inhibition of viral replication, making it a candidate for further development in antiviral therapies .
Synthesis of Derivatives
Research has shown that this compound can be utilized to synthesize various derivatives with enhanced biological activities. For instance, thiosemicarbazone derivatives derived from this compound have demonstrated promising antitumor activities against several human cancer cell lines, including lung and breast cancers . The structural modifications of these derivatives can significantly influence their cytotoxicity and selectivity towards tumor cells.
Coordination Chemistry
Ruthenium Complexes
Recent studies have focused on the formation of ruthenium complexes with pyridazine-3-carboxylic acid. These complexes exhibit notable antibacterial properties against strains such as Pseudomonas aeruginosa, showing efficacy comparable to conventional antibiotics like ciprofloxacin. The complexes not only inhibit biofilm formation but also reduce virulence factors in bacterial strains .
Zinc Complexes
this compound has also been used in the synthesis of zinc(II) complexes with isonicotinoylhydrazone ligands. These complexes are characterized by their coordination capabilities and biological activities, which are attributed to the azomethine functionality present in the ligands .
Environmental Applications
Adsorption Materials
The functionalization of silica with this compound derivatives has led to the development of effective adsorbents for heavy metal ions such as Cu(II). These materials demonstrate high selectivity and adsorption capacity, making them suitable for environmental remediation applications . The adsorption mechanisms have been thoroughly investigated, revealing insights into the interactions between the adsorbent and metal ions.
Computational Studies
Spectroscopic Analysis
Computational studies involving this compound have provided valuable insights into its vibrational properties and electronic structure. Using methods such as DFT (Density Functional Theory), researchers have predicted vibrational wavenumbers and hyperpolarizability, which are crucial for understanding its potential applications in nonlinear optics .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Antiviral agent against HSV-1; synthesis of antitumor derivatives | Effective against various cancer cell lines; potential for drug development |
Coordination Chemistry | Formation of ruthenium and zinc complexes | Antibacterial properties; reduction of virulence factors in bacteria |
Environmental Applications | Development of silica-based adsorbents for heavy metal removal | High selectivity and capacity for Cu(II) ion adsorption |
Computational Studies | Spectroscopic analysis using DFT | Insights into vibrational properties and electronic structure |
Mechanism of Action
The mechanism of action of pyridazine-3-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridazine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) but sparingly soluble in water .
- Reactivity : The aldehyde group participates in condensation reactions, enabling the synthesis of bioactive derivatives like thiosemicarbazones and Schiff bases .
Structural and Functional Group Variations
Pyridazine-3-carbaldehyde belongs to a broader class of heterocyclic aldehydes. Key structural analogs include:
Research Findings and Trends
Recent studies highlight this compound’s role in multitarget drug design. For example:
- Anticancer Potential: Schiff bases derived from this compound show promise in inhibiting topoisomerase II, with IC₅₀ values comparable to doxorubicin .
- Fluorescent Probes : Derivatives with extended conjugation (e.g., coumarin hybrids) exhibit strong λmax shifts (~450 nm), useful in bioimaging .
Biological Activity
Pyridazine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article discusses its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and various therapeutic applications.
Overview of this compound
This compound is a derivative of pyridazine, a six-membered aromatic heterocyclic compound. The presence of the aldehyde functional group enhances its reactivity and biological activity. Research has shown that pyridazine derivatives exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
This compound and its derivatives have been studied for their anticancer activities. A notable study synthesized a series of 3,6-disubstituted pyridazines and evaluated their effects on human cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-231) with IC50 values ranging from 20.1 to 55.6 nM. These compounds induced apoptosis and altered cell cycle progression, particularly increasing the G2/M phase population in treated cells .
Table 1: Anticancer Activity of Pyridazine Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
11l | T-47D | 20.1 | Induces apoptosis |
11m | MDA-MB-231 | 43.8 | Alters cell cycle progression |
11e | T-47D | 55.6 | CDK2 inhibition |
Anti-inflammatory Effects
Research has demonstrated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines such as IL-1β in human cells. For instance, specific compounds showed significant inhibition of IL-1β production in HL-60 cells stimulated with lipopolysaccharide, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Pyridazine derivatives have also been reported to possess antimicrobial properties. Studies indicate that they can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives is closely tied to their chemical structure. Modifications to the pyridazine ring or the aldehyde group can significantly influence their potency and selectivity for biological targets.
Key Findings:
- Substituents at the 3 and 6 positions of the pyridazine ring can enhance anticancer activity.
- The presence of electronegative groups (e.g., -CF3 or -NO2) has been associated with increased inhibitory potential against specific enzymes such as CDK2 .
Case Studies
- Anticancer Study : A study on a series of pyridazine derivatives revealed that compounds with specific substitutions exhibited enhanced activity against breast cancer cells, with detailed flow cytometric analysis confirming their ability to induce apoptosis through cell cycle arrest .
- Anti-inflammatory Study : Another investigation focused on the ability of pyridazine derivatives to inhibit IL-1β production in inflammatory models. The results highlighted their potential in treating inflammatory diseases by modulating cytokine levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyridazine-3-carbaldehyde, and how do reaction conditions influence yield?
- This compound is typically synthesized via functionalization of pyridazine precursors. For example, microwave-assisted synthesis (e.g., 3,6-di(pyridin-2-yl)pyridazines) enables efficient heating and reduced reaction times compared to conventional methods . Mono- or bis-functionalization of dichloropyridazine derivatives can also serve as a starting point, where selective substitution at the 3-position is achieved using aldehydes or hydrazines under controlled temperatures (60–100°C) and inert atmospheres . Yield optimization requires careful monitoring of stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd or Cu-based catalysts).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and pyridazine ring structure .
- Mass Spectrometry (ESI-MS): Used to verify molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity .
- Gas Chromatography (GC): Paired with mass spectrometry (GC-MS) for assessing volatility and thermal stability, particularly when analyzing reaction intermediates .
- UV-Vis Spectroscopy: Helps identify conjugation effects in derivatives, such as hydrazones or Schiff bases .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are required to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent reflux or distillation .
- Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for targeted bioactivity?
- Molecular Docking: Tools like AutoDock or Schrödinger Suite predict binding affinities of derivatives (e.g., triazolo[4,3-b]pyridazines) to biological targets (e.g., enzymes or receptors) .
- DFT Calculations: Density Functional Theory models optimize electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
- ADMET Prediction: Software such as SwissADME evaluates pharmacokinetic properties (e.g., solubility, metabolic stability) prior to in vitro testing .
Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?
- Cross-Validation: Combine NMR, IR, and X-ray crystallography to confirm structural ambiguities (e.g., tautomerism in hydrazones) .
- Purity Assessment: Use HPLC or TLC to rule out impurities causing anomalous peaks .
- Isotopic Labeling: N or C-labeled reagents clarify complex reaction mechanisms (e.g., cyclization pathways) .
Q. How do solvent and catalyst systems influence regioselectivity in this compound functionalization?
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, favoring 3-position reactivity .
- Catalyst Screening: Pd(OAc)/Xantphos systems enhance Suzuki-Miyaura coupling efficiency for aryl group introduction, while CuI/1,10-phenanthroline promotes Ullmann-type aminations .
- Temperature Gradients: Lower temperatures (0–25°C) reduce side reactions in acid-sensitive intermediates .
Q. Methodological Considerations
Q. How to design a robust experimental protocol for synthesizing this compound hydrazones?
- Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to hydrazine to account for volatility losses .
- Reaction Monitoring: Track progress via TLC (eluent: ethyl acetate/hexane, 3:7) and quench with ice-water to isolate precipitates .
- Purification: Column chromatography (silica gel, gradient elution) removes unreacted starting materials .
Q. What criteria validate the reproducibility of this compound-based assays?
- Negative/Positive Controls: Include known inhibitors or agonists in bioactivity assays to benchmark results .
- Triplicate Trials: Repeat experiments under identical conditions to calculate standard deviations .
- Blind Analysis: Separate data collection and interpretation teams to minimize bias .
Q. Data Presentation and Publication
Q. How to structure a methods section for this compound research in compliance with ICMJE standards?
- Chemical Descriptors: Provide CAS numbers, vendor details (e.g., MedChemExpress HY-Y0530), and purity grades (>95%) .
- Instrument Calibration: Specify NMR spectrometer frequencies (e.g., 400 MHz) and GC column types (e.g., HP-5MS) .
- Ethical Compliance: Declare institutional safety approvals and conflict of interests .
Properties
IUPAC Name |
pyridazine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFRSUZZACWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515075 | |
Record name | Pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60170-83-4 | |
Record name | Pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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